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Inhibitor

Target Mechanism of Action Key SAR Insights
Name
BI-2852 [1] Switch /11 Non-covalent, binds a Identified via fragment-based
pocket (Pan-  shallow pocket on both screening. Weakly binding fragments
KRAS) active & inactive KRAS, (KD >1 mM) were optimized using
blocking GEF, GAP, and structure-based design. An indole
effector interactions. [1] scaffold with a pendant basic amine was
key, forming a charged interaction with
Asp54. [1]
BI-2865 Switch 1l Non-covalent, preferentially = Developed from a G12C-inhibitor scaffold
(Pan- pocket binds the inactive (GDP- by removing the covalent warhead. A
KRASI) [2] (KRAS- bound) state with high prolinol substituent and pyrimidine
selective) affinity, blocking nucleotide linker were introduced to create a direct
exchange. [2] ionic interaction with Glu62 and a water-
mediated H-bond network with Arg68 and
GIn61. [2]
TH-Z835 KRASG12D Binds via a salt bridge with A methyl-substituted piperazine moiety
Series [3] mutant Asp12 residue, is critical for forming a salt bridge with

inducing a switch-1l pocket
(S-1IP). Binds both GDP
and GTP-bound states. [3]

Aspl2. A cyclization strategy to restrain
the piperazine's conformational freedom
improved binding affinity by optimizing
entropy (AS). [3]
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Inhibitor

Target Mechanism of Action
Name

LUNA18 (& KRASG12D Middle-size cyclic peptide

related identified via mRNA

peptides) display. Inhibits KRAS-

[4] SOSL1 interaction by binding
a hydrophobic cleft
between Switch Il and a3-
helix. [4]

Key SAR Insights

SAR studies on the cyclic peptide
scaffold showed broad tolerance for
modifications at positions near the mRNA
tag linkage site (C-terminus, positions 1,
2, 10), allowing for optimization of
pharmacokinetic (PK) profiles without
losing potency. [4]

Experimental Protocols for KRAS Inhibitor

Characterization

The following experimental workflows are standard in the field for establishing the activity and mechanism

of KRAS inhibitors, as referenced in the available literature.

Experimental workflow for KRAS inhibitor characterization.

Key SAR Strategies and Overcoming KRAS

Druggability Challenges

The development of the inhibitors above illustrates several strategic solutions to the historical challenge of

drugging KRAS.

¢ Exploiting Shallow Pockets: The success of BI-2852 demonstrated that even shallow, polar
surfaces like the switch I/l pocket can be targeted, moving KRAS from "undruggable” to a viable

target. [1]

¢ Leveraging Mutant Residues: The TH-Z835 series and covalent G12C inhibitors show that mutant
residues (Aspl2 in G12D, Cys12 in G12C) can be targeted for selectivity, either through a stable salt

bridge or a covalent bond. [3]

e State-Dependent Inhibition: Many successful inhibitors, like BI-2865, show a strong preference for
the inactive (GDP-bound) state of KRAS. This selectivity is key to their mechanism, as they prevent

the protein from being activated. [2]
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¢ Novel Modalities: The discovery of LUNA18 highlights the potential of middle-size cyclic peptides
(e.g., from mRNA display) to inhibit tough protein-protein interaction targets like KRAS-SOS1, a
space where small molecules often struggle. [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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